molecular formula C14H17ClN4O2S2 B3656405 N,N'-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide

N,N'-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide

Cat. No.: B3656405
M. Wt: 372.9 g/mol
InChI Key: IRSHDSHHLGLZRJ-UHFFFAOYSA-N
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Description

N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide is a synthetic organic compound characterized by the presence of a chlorobenzene ring substituted with carbamothioyl and dipropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide typically involves the reaction of 4-chlorobenzene-1,3-diamine with propanoyl chloride and thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles such as hydroxide or methoxide displace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, sodium methoxide; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxy or methoxy derivatives of the original compound.

Scientific Research Applications

N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzene-1,3-diamine: A precursor in the synthesis of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide.

    4-Chlorobenzene-1,3-diol: Another chlorobenzene derivative with different functional groups.

    4-Nitrochlorobenzene: A compound with a nitro group instead of carbamothioyl and dipropanamide groups.

Uniqueness

N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[[4-chloro-3-(propanoylcarbamothioylamino)phenyl]carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S2/c1-3-11(20)18-13(22)16-8-5-6-9(15)10(7-8)17-14(23)19-12(21)4-2/h5-7H,3-4H2,1-2H3,(H2,16,18,20,22)(H2,17,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHDSHHLGLZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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